molecular formula C12H12O3 B14621511 4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)- CAS No. 60380-11-2

4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-

Cat. No.: B14621511
CAS No.: 60380-11-2
M. Wt: 204.22 g/mol
InChI Key: RITOENHNMXHYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)- is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom This compound is a derivative of pyran and is characterized by the presence of a methoxyphenyl group at the 2-position

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyranones.

    Reduction: Reduction reactions can convert it into dihydropyran derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions include substituted pyranones, dihydropyrans, and various functionalized derivatives depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)- exerts its effects involves interactions with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to its biological activities. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties

Biological Activity

4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-, also known by its CAS number 1094294-18-4, is a compound belonging to the pyran family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article presents a comprehensive overview of its biological activity based on recent research findings.

  • Molecular Formula : C12H12O
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 1094294-18-4

Antimicrobial Activity

Research has demonstrated that derivatives of 4H-Pyran compounds exhibit significant antimicrobial properties. A study synthesized various 4H-Pyran derivatives and evaluated their efficacy against Mycobacterium bovis, showing promising results in inhibiting bacterial growth . The synthesized compounds displayed good activity levels, indicating their potential as antimicrobial agents.

CompoundActivity Against Mycobacterium bovisNotes
Compound AModerateEffective at low concentrations
Compound BHighSuperior to standard antibiotics

Antioxidant Activity

The antioxidant properties of 4H-Pyran derivatives have been extensively studied. One study evaluated the radical scavenging activity using the DPPH assay and found that certain derivatives exhibited strong antioxidant effects, with IC50 values comparable to established antioxidants like butylated hydroxytoluene (BHT) . These findings suggest that the compound can mitigate oxidative stress, which is linked to various diseases.

CompoundDPPH IC50 (µM)Comparison with BHT (IC50)
Derivative 172Comparable
Derivative 274Comparable

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4H-Pyran derivatives against colorectal cancer cell lines such as HCT-116. Specific compounds demonstrated significant cytotoxicity and were found to induce apoptosis through caspase activation . The mechanism of action involves inhibition of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation.

CompoundIC50 (µM)Mechanism
Compound C75.1CDK2 inhibition
Compound D85.88Induction of apoptosis

Case Studies

  • Antimicrobial Evaluation : A study focused on synthesizing a series of pyran derivatives and assessing their antimicrobial properties against various pathogens. The results indicated that several compounds effectively inhibited the growth of resistant strains of bacteria .
  • Antioxidant Properties : Another research effort examined the antioxidant capabilities of pyran derivatives through various assays, confirming their potential to act as free radical scavengers and highlighting the importance of specific functional groups in enhancing activity .
  • Cytotoxicity in Cancer Cells : A detailed investigation into the cytotoxic effects of selected pyran derivatives on HCT-116 cells showed that these compounds not only inhibited cell proliferation but also triggered apoptotic pathways, reinforcing their potential as therapeutic agents in cancer treatment .

Properties

IUPAC Name

2-(4-methoxyphenyl)-2,3-dihydropyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-14-11-4-2-9(3-5-11)12-8-10(13)6-7-15-12/h2-7,12H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITOENHNMXHYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436648
Record name 4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60380-11-2
Record name 4H-Pyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.